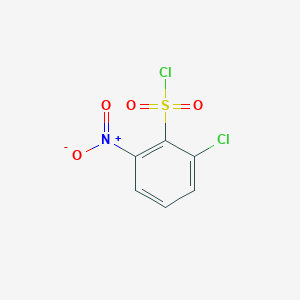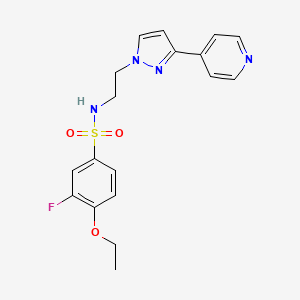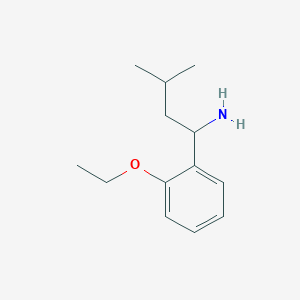
2-Chloro-6-nitrobenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Chloro-6-nitrobenzene-1-sulfonyl chloride" is a chemical that belongs to the class of organic compounds known as nitrobenzenesulfonyl chlorides. These compounds are characterized by a benzene ring substituted with nitro, sulfonyl chloride, and chloro groups. The specific orientation of these substituents on the benzene ring can significantly influence the compound's reactivity and the types of chemical reactions it can undergo.
Synthesis Analysis
The synthesis of nitrobenzene derivatives, including those similar to "2-Chloro-6-nitrobenzene-1-sulfonyl chloride," often involves vicarious nucleophilic substitution of hydrogen atoms in nitroarenes. For instance, chloromethylphenyl sulfone can be used to selectively substitute hydrogen atoms ortho to the nitro group in a t-BuOK/THF base/solvent system, leading to the formation of disubstituted nitrobenzene derivatives . Additionally, the synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides, which are structurally related to the compound , has been achieved through a two-step procedure involving regioselective reactions and oxidative cleavage with chlorine .
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives can be complex and is often determined using X-ray diffraction methods. For example, the structure of Ni(II) and Zn(II) complexes with 4-chloro-2-nitrobenzenesulfonamide has been elucidated, revealing a distorted octahedral coordination geometry around the nickel ion and a triclinic cell for the zinc complex . These findings highlight the diverse structural possibilities for nitrobenzene sulfonamide derivatives, which could extend to "2-Chloro-6-nitrobenzene-1-sulfonyl chloride."
Chemical Reactions Analysis
Nitrobenzenesulfonyl chlorides can participate in various chemical reactions. For example, 2-nitrobenzenesulfonyl chloride has been used to generate a peroxysulfur intermediate in situ, which can oxidize sulfoxides into sulfones under mild conditions . This demonstrates the compound's potential as an oxidizing agent. Furthermore, electrophilic aromatic substitution reactions, such as nitration and sulphonation, are common for chloro-nitrobenzene derivatives, with the reaction conditions influencing the yield and type of products formed .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzenesulfonyl chlorides are influenced by their molecular structure. For instance, the crystal structure of a related compound, 2-(4'-carbomethoxy-2'-nitrophenylsulfonyl)-1,3,5-trimethylbenzene, shows a twist-nitro-proximal conformation, which could affect its physical properties such as solubility and melting point . Additionally, the coordination modes of ligands like 2-chloro-5-nitrobenzene sulfonate in metal complexes have been found to be unusual, indicating the versatile behavior of these compounds in forming various types of bonds and structures .
科学的研究の応用
Antimicrobial Activity and DNA Gyrase-A Docking Studies
2-Chloro-6-nitrobenzene-1-sulfonyl chloride is used in the synthesis of 4-chloro-3-nitrobenzene sulfonamide derivatives. These compounds have shown promising results in antimicrobial activity and docking studies with DNA Gyrase-A. This indicates potential applications in developing new antimicrobial agents (Kumar et al., 2020).
Synthesis of High-Purity Compounds
The compound plays a role in the synthesis of high-purity chemicals like 1-chloro-2,6-difluorobenzene. This process is important for creating active ingredients in agricultural and pharmaceutical applications. The method emphasizes the utility of sulfonyl chloride for directing substitutions in complex chemical structures (R. Moore, 2003).
Kinetic Studies in Chemical Reactions
It's used in kinetic studies, such as investigating chlorine-isotopic exchange between lithium chloride and chlorobenzene derivatives. Understanding these kinetics is crucial for chemical synthesis and pharmaceutical development (D. E. Caddy et al., 1972).
Spectrophotometric Analysis
This compound is involved in spectrophotometric methods for determining nitrobenzenes in various samples. Such analytical techniques are vital in environmental monitoring and pharmaceutical analysis (I. Escrig-Tena et al., 1998).
Gas-Phase Electron Diffraction Studies
Its structure has been studied using gas-phase electron diffraction and quantum chemical methods. This research provides insights into molecular structures which are fundamental in the field of material science and molecular physics (V. Petrov et al., 2009).
Synthesis of Heterocyclic Compounds
The compound is used in synthesizing various heterocyclic compounds, which are critical in developing new pharmaceuticals and agrochemicals. This demonstrates its versatility in organic synthesis (P. PeetNorton et al., 1987).
Activated Molecular Motion Studies
It's used in studying activated molecular motions, like nuclear quadrupole resonance studies. These studies are important in understanding molecular dynamics and designing materials with specific properties (S. Pérez et al., 1993).
Development of Ion-Selective Electrodes
This compound aids in developing ion-selective electrodes for analytical purposes. Such electrodes have applications in environmental monitoring and clinical diagnostics (M. Sugawara et al., 1976).
Diuretic and Antihypertensive Activity Studies
It is instrumental in synthesizing compounds tested for diuretic and antihypertensive activities. This highlights its significance in medicinal chemistry and drug development (H. Itazaki et al., 1988).
Microbial Degradation Studies
Its derivatives are used in studying microbial degradation, which is essential in bioremediation and environmental sciences (M. Shah, 2014).
特性
IUPAC Name |
2-chloro-6-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTJKQQPWQCPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-nitrobenzene-1-sulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3008019.png)
![3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3008020.png)
![3-[(3,4-Dimethylphenyl)sulfonyl]-5-piperidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3008025.png)


![N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide](/img/structure/B3008030.png)
![4H-furo[3,2-c]chromen-4-one](/img/structure/B3008031.png)
![N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-methylamine](/img/structure/B3008034.png)
![2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B3008036.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B3008037.png)
![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008040.png)
